1-(1-Bromoethyl)-2-fluoro-3-methoxybenzene
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H10BrFO |
|---|---|
Molecular Weight |
233.08 g/mol |
IUPAC Name |
1-(1-bromoethyl)-2-fluoro-3-methoxybenzene |
InChI |
InChI=1S/C9H10BrFO/c1-6(10)7-4-3-5-8(12-2)9(7)11/h3-6H,1-2H3 |
InChI Key |
AJPZZNBRNPSZNP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C(=CC=C1)OC)F)Br |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1 1 Bromoethyl 2 Fluoro 3 Methoxybenzene
Regioselective and Stereoselective Synthetic Pathways to the Core Structure
The assembly of the 2-fluoro-3-methoxyphenyl core bearing an ethyl or a precursor functional group at the C1 position is a critical challenge due to the directing effects of the fluorine and methoxy (B1213986) substituents. Successful strategies must navigate these electronic influences to achieve the desired substitution pattern.
Precursor-Based Aromatic Functionalization Strategies
A common and effective approach involves the use of a pre-functionalized aromatic precursor, such as 2-fluoro-3-methoxybenzaldehyde, which establishes the correct substitution pattern from the outset. ossila.comnih.govsigmaaldrich.com This method transforms a readily available starting material through a series of well-established reactions to build the desired side-chain.
A representative synthetic sequence begins with the nucleophilic addition of a methyl group to the carbonyl of 2-fluoro-3-methoxybenzaldehyde. This is typically achieved using a Grignard reagent, such as methylmagnesium bromide (CH₃MgBr). The reaction converts the aldehyde into a secondary alcohol, 1-(2-fluoro-3-methoxyphenyl)ethanol. This alcohol is a key intermediate, as its hydroxyl group is positioned at the benzylic carbon, which will ultimately bear the bromine atom.
Alternatively, synthesis can commence from 1-(2-fluoro-3-methoxyphenyl)ethanone. bldpharm.com This ketone can be prepared via methods like the Friedel-Crafts acylation of 1-fluoro-2-methoxybenzene, although regioselectivity can be a challenge. Once obtained, the ketone can be reduced to the same key intermediate, 1-(2-fluoro-3-methoxyphenyl)ethanol, using reducing agents like sodium borohydride (B1222165) (NaBH₄). This two-step approach (acylation followed by reduction) provides a reliable pathway to the necessary alcohol precursor.
| Precursor | Reagent(s) | Intermediate Product | Purpose |
| 2-Fluoro-3-methoxybenzaldehyde | 1. CH₃MgBr 2. H₃O⁺ | 1-(2-Fluoro-3-methoxyphenyl)ethanol | Introduction of the C2 side-chain |
| 1-Fluoro-2-methoxybenzene | 1. CH₃COCl, AlCl₃ 2. NaBH₄ | 1-(2-Fluoro-3-methoxyphenyl)ethanol | Friedel-Crafts acylation and subsequent reduction |
Directed Ortho-Metalation (DOM) and Related Approaches for Aryl Substitution
Directed Ortho-Metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org The strategy relies on a Directed Metalation Group (DMG) that coordinates to an organolithium reagent, directing deprotonation (lithiation) to the adjacent ortho position. organic-chemistry.org For the synthesis of the 1-(substituted)-2-fluoro-3-methoxybenzene core, the fluorine and methoxy groups themselves can act as DMGs.
In this context, a suitable starting material would be 1-fluoro-3-methoxybenzene. Both the fluorine and methoxy groups can direct lithiation to the C2 position, which lies between them. Fluorine is recognized as a potent DMG. researchgate.net The methoxy group is also a capable DMG. wikipedia.orgorganic-chemistry.org Their combined influence enhances the kinetic acidity of the C2 proton, enabling highly regioselective metalation with a strong base like n-butyllithium (n-BuLi).
Once the aryllithium intermediate, 2-lithio-1-fluoro-3-methoxybenzene, is formed, it can be treated with an appropriate electrophile to install the side-chain. For instance, reaction with acetaldehyde (B116499) (CH₃CHO) would introduce a 1-hydroxyethyl group at the C1 position, yielding the same crucial alcohol intermediate, 1-(2-fluoro-3-methoxyphenyl)ethanol, obtained through precursor-based methods. This DoM approach offers a highly regiocontrolled route to the core structure, leveraging the inherent properties of the existing substituents. unblog.fr
| Directing Group (DMG) | Relative Strength | Description |
| -F (Fluoro) | Moderate to Strong | Directs lithiation to the adjacent C-H bond; its potency has been demonstrated in numerous systems. organic-chemistry.orgresearchgate.net |
| -OMe (Methoxy) | Moderate | A classic DMG that coordinates with the lithium reagent to facilitate ortho-deprotonation. wikipedia.orgorganic-chemistry.org |
Asymmetric Synthesis of the Chiral 1-(1-Bromoethyl) Moiety
The target molecule possesses a stereocenter at the benzylic carbon of the 1-bromoethyl group. Achieving high enantiomeric purity is often crucial for applications in life sciences and materials. Asymmetric synthesis provides a direct route to enantiomerically enriched products, avoiding the need for chiral resolution of a racemic mixture. uwindsor.ca
A primary strategy for establishing this chirality is the asymmetric reduction of the prochiral ketone, 1-(2-fluoro-3-methoxyphenyl)ethanone. This transformation can be accomplished using various catalytic systems that provide a chiral environment for the hydride transfer to the carbonyl group. Prominent methods include:
CBS Reduction: Utilizes a borane (B79455) reagent in the presence of a chiral oxazaborolidine catalyst (Corey-Bakshi-Shibata catalyst).
Noyori Asymmetric Hydrogenation: Employs a ruthenium catalyst coordinated with a chiral phosphine (B1218219) ligand (e.g., BINAP) under a hydrogen atmosphere.
These methods can produce the chiral alcohol, (R)- or (S)-1-(2-fluoro-3-methoxyphenyl)ethanol, in high yield and with excellent enantiomeric excess (>99% ee in many cases). nih.gov The resulting enantiopure alcohol serves as the direct precursor to the final chiral bromide. The subsequent bromination step, typically proceeding through an Sₙ2-type mechanism (e.g., using phosphorus tribromide), occurs with a predictable inversion of stereochemistry, allowing for the synthesis of the target chiral 1-(1-bromoethyl) compound with high stereochemical fidelity.
Bromination Chemistry for Side-Chain Introduction
The final step in the synthesis is the conversion of the ethyl or 1-hydroxyethyl group into the 1-bromoethyl side-chain. This transformation requires conditions that selectively target the benzylic position while leaving the activated aromatic ring and other functional groups intact.
Radical and Ionic Bromination Mechanisms at the Ethyl Group
The introduction of a bromine atom at the benzylic position of an ethylarene is most effectively achieved through a free-radical mechanism. byjus.comnumberanalytics.com This pathway is favored because the benzylic C-H bond is significantly weaker than other C-H bonds in the molecule, and the resulting benzylic radical is stabilized by resonance with the aromatic ring.
The free-radical bromination process involves three key stages: byjus.com
Initiation: A radical initiator (e.g., light (hν) or a chemical initiator like AIBN) causes the homolytic cleavage of a bromine source, generating bromine radicals (Br•). ma.edu
Propagation: A bromine radical abstracts a hydrogen atom from the benzylic position of the ethyl group to form a resonance-stabilized benzylic radical and hydrogen bromide (HBr). This benzylic radical then reacts with a molecule of Br₂ (or another bromine source) to yield the 1-bromoethyl product and a new bromine radical, which continues the chain reaction. byjus.comma.edu
Termination: The reaction concludes when two radicals combine to form a stable, non-radical species. byjus.com
In contrast, an ionic bromination mechanism involves an electrophilic attack on the molecule. For an ethylarene, this typically leads to electrophilic aromatic substitution on the electron-rich benzene (B151609) ring rather than substitution on the alkyl side-chain. Reagents like Br₂ with a Lewis acid (e.g., FeBr₃) promote this pathway, which is undesirable for the synthesis of the target compound.
Selective Bromination in the Presence of Other Functional Groups
A significant challenge in the bromination step is achieving selectivity for the benzylic position of the ethyl group over electrophilic substitution on the aromatic ring. The 2-fluoro-3-methoxybenzene ring is activated by the electron-donating methoxy group, making it susceptible to attack by electrophiles like Br⁺.
To ensure selective side-chain bromination, specific reagents and conditions are employed that favor the radical pathway while suppressing the ionic pathway. The reagent of choice for this transformation is N-Bromosuccinimide (NBS) . cambridgescholars.com
NBS provides a low, constant concentration of molecular bromine (Br₂) through its reaction with the HBr generated during the propagation step. This low Br₂ concentration is sufficient to sustain the radical chain reaction but is too low to facilitate significant electrophilic aromatic substitution. The reaction is typically carried out in non-polar solvents, such as carbon tetrachloride (CCl₄), which further disfavors the formation of ionic intermediates. The presence of a radical initiator is essential to ensure the reaction proceeds efficiently along the desired radical pathway.
| Method | Reagent(s) | Mechanism | Selectivity |
| Benzylic Bromination | NBS, radical initiator (AIBN or hν) | Free-Radical | High for side-chain (benzylic position) |
| Aromatic Bromination | Br₂, Lewis Acid (e.g., FeBr₃) | Ionic (Electrophilic Substitution) | High for aromatic ring (ortho/para to activating groups) |
Fluorination and Methoxy Group Incorporation Methodologies
The incorporation of a fluorine atom into an aromatic ring can dramatically alter a molecule's physical, chemical, and biological properties. numberanalytics.com The choice between electrophilic and nucleophilic fluorination methods is typically dictated by the available starting materials and the electronic nature of the substituents already present on the aromatic ring.
Electrophilic Fluorination involves the reaction of an electron-rich aromatic ring with an electrophilic fluorine source ("F+"). numberanalytics.com For a precursor to 1-(1-Bromoethyl)-2-fluoro-3-methoxybenzene (B6158130), such as 3-methoxyphenol (B1666288) or 3-methoxyethylbenzene, the existing methoxy and hydroxyl/ethyl groups are ortho-, para-directing. This presents a regioselectivity challenge that must be overcome to achieve fluorination at the C-2 position. Reagents containing a nitrogen-fluorine (N-F) bond are the most common, economical, and safe electrophilic fluorinating agents. wikipedia.org
Common electrophilic fluorinating agents are summarized in the table below.
| Reagent Name | Abbreviation | Characteristics |
| N-Fluorobenzenesulfonimide | NFSI | A crystalline, air-stable, and widely used reagent that acts as a pure fluorine donor. mdpi.com |
| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor | A stable, non-hygroscopic solid, known to be a powerful and versatile fluorinating agent. arkat-usa.org |
| N-Fluoro-o-benzenedisulfonimide | NFOBS | An effective fluorinating agent synthesized from the corresponding disulfonic acid. wikipedia.org |
The use of ionic liquids as additives has been shown to accelerate the electrophilic fluorination of phenols with Selectfluor™, especially at low temperatures. arkat-usa.org
Nucleophilic Fluorination involves the displacement of a leaving group on the aromatic ring by a nucleophilic fluoride (B91410) source (F-). This approach is often more suitable for arenes bearing electron-withdrawing groups. numberanalytics.com Classic methods include the Balz-Schiemann reaction, which involves the thermal decomposition of an aryl diazonium tetrafluoroborate (B81430) salt. More contemporary methods involve the nucleophilic aromatic substitution (SNAr) on an activated aryl halide or a transition-metal-catalyzed fluorination of an aryl halide or triflate. nih.gov In the context of synthesizing the target molecule, a plausible precursor like 2-bromo-3-methoxyphenol (B164588) could undergo nucleophilic fluorination. Reagents for this transformation include alkali metal fluorides like potassium fluoride (KF) or cesium fluoride (CsF), often used with phase-transfer catalysts or in polar aprotic solvents to enhance the nucleophilicity of the fluoride ion. researchgate.netnih.gov
The installation of the methoxy group is typically achieved through etherification of a corresponding phenol (B47542). The Williamson ether synthesis is a classic and widely used method, involving the deprotonation of a phenol to form a more nucleophilic phenoxide, which then reacts with a methylating agent like methyl iodide or dimethyl sulfate.
A plausible route to this compound could involve the methoxylation of a 2-fluoro-3-substituted phenol intermediate. More recent advancements include copper-catalyzed methoxylation reactions. For instance, a Cu-catalyzed cross-coupling between aryl bromides and 9-BBN-OMe can provide aryl methyl ethers under mild conditions, offering an alternative to traditional methods that may require harsh conditions. organic-chemistry.org Palladium-catalyzed C-O cross-coupling reactions have also been developed for the synthesis of fluorinated alkyl aryl ethers from (hetero)aryl bromides and fluorinated alcohols, demonstrating the utility of modern catalysis in ether formation. acs.org
Catalytic Approaches in the Synthesis of this compound
Modern organic synthesis heavily relies on catalytic methods to construct complex molecules efficiently. Transition-metal catalysis, particularly with palladium and copper, offers powerful tools for forming the carbon-carbon and carbon-heteroatom bonds necessary for assembling the target molecule.
Palladium and copper catalysts are central to many cross-coupling reactions that could be employed to build the 2-fluoro-3-methoxy-substituted benzene core or to introduce the ethyl side chain.
Palladium-Catalyzed Reactions: Palladium catalysis is exceptionally versatile for C-C bond formation. A key intermediate, 2-fluoro-3-methoxyacetophenone, could be synthesized via a palladium-catalyzed cross-coupling reaction. For instance, a Negishi or Suzuki-Miyaura coupling of a suitable organometallic reagent with an appropriately substituted aryl halide could be envisioned. These reactions are foundational in modern synthesis for their reliability and functional group tolerance. acs.org Furthermore, palladium catalysts are effective for the direct arylation of arenes, which could be a strategy to form the substituted aromatic ring system. acs.orgmit.edu The final bromoethyl group is typically installed via radical bromination, but it's conceivable that a palladium-catalyzed coupling could attach a vinyl group, which would then be hydrobrominated.
Copper-Catalyzed Reactions: Copper catalysis is a cost-effective alternative to palladium for certain transformations. Ullmann-type coupling reactions, traditionally used for C-O and C-N bond formation, have seen significant advancements. As mentioned, copper-catalyzed methoxylation of aryl halides is a viable route for installing the ether functionality. organic-chemistry.org Additionally, copper catalysts can mediate the fluoroalkylation of aryl halides, often facilitated by directing groups on the substrate to accelerate the key oxidative addition step. nih.govnih.gov While less common than palladium, copper catalysis for C-F bond formation from aryl halides is an area of active research. researchgate.net
The table below summarizes potential applications of these catalytic systems in the synthesis.
| Catalyst Metal | Reaction Type | Potential Application in Synthesis |
| Palladium | Suzuki-Miyaura, Negishi, Stille Coupling | Formation of the C-C bond for the ethyl precursor (e.g., coupling an acetyl or vinyl group). mdpi.com |
| Palladium | Buchwald-Hartwig Amination/Etherification | C-O bond formation to install the methoxy group. acs.org |
| Copper | Ullmann Condensation | C-O bond formation for the methoxy group from an aryl halide precursor. organic-chemistry.org |
| Copper | Fluoroalkylation/Fluorination | Potential direct introduction of fluorine onto the aromatic ring. nih.govresearchgate.net |
The success of transition-metal catalyzed cross-coupling reactions is critically dependent on the choice of ligand coordinated to the metal center. Ligands modulate the metal's electronic properties and steric environment, thereby controlling catalyst stability, activity, and selectivity.
For palladium catalysis , a vast library of phosphine-based ligands has been developed. Sterically bulky, electron-rich monophosphine ligands, such as those from the Buchwald and Hartwig groups (e.g., DavePhos, tBuBrettPhos), are highly effective for a wide range of cross-coupling reactions, including C-C and C-O bond formation. acs.orgacs.org N-Heterocyclic carbenes (NHCs) have also emerged as a powerful class of ligands, offering strong σ-donation and high thermal stability to the palladium center. The choice of ligand is crucial; for example, specific sulfoxide-2-hydroxypyridine (SOHP) ligands have been developed for challenging C(sp³)–H arylations of aliphatic amides and amines. snnu.edu.cnacs.org
For copper-catalyzed reactions , nitrogen-based ligands like 1,10-phenanthroline (B135089) and its derivatives are commonly employed. nih.gov These ligands stabilize the copper catalytic species and facilitate the reaction cycle. The development of new ligands, such as the oxalamide ligand BHMPO for methoxylation reactions, continues to expand the scope and efficiency of copper catalysis. organic-chemistry.org
Green Chemistry and Sustainable Synthesis Considerations
The principles of green chemistry aim to reduce the environmental impact of chemical processes. researchgate.net Applying these principles to the synthesis of this compound involves optimizing every step for sustainability. acs.org
Key Green Chemistry Principles in the Synthesis:
Safer Solvents and Reagents: Traditional syntheses often use hazardous solvents like chlorinated hydrocarbons. Green chemistry encourages the use of safer alternatives such as water, ethanol, or newer options like ionic liquids or deep eutectic solvents. nih.govacs.org For example, nucleophilic aromatic substitution reactions, which often use DMF, can be adapted to use water as a solvent in certain applications. bohrium.com Similarly, selecting less toxic fluorinating agents or developing catalytic fluorination methods that avoid stoichiometric, hazardous reagents is a key goal.
Use of Catalysis: Catalytic reactions are inherently greener than stoichiometric ones as they reduce waste by using small amounts of a substance to generate large amounts of product. researchgate.net The palladium- and copper-catalyzed routes discussed previously are prime examples of this principle, enhancing atom economy and reducing the need for protecting groups or harsh reaction conditions.
Renewable Feedstocks and Energy Efficiency: While the direct synthesis from renewable feedstocks may be challenging for this specific molecule, using starting materials derived from biomass where possible is a green objective. acs.org Additionally, employing energy-efficient methods, such as microwave-assisted synthesis or reactions that proceed at ambient temperature, can significantly reduce the energy consumption of the process.
Biocatalysis: The use of enzymes as catalysts (biocatalysis) offers a highly sustainable approach, as reactions are performed in water under mild conditions with high selectivity. numberanalytics.com While direct enzymatic synthesis of the target compound is not established, enzymes like fluorinases, which catalyze C-F bond formation, represent a frontier in green fluorination chemistry. nih.govupcebu.edu.ph Biocatalytic methods are also being explored for producing valuable chemical intermediates, which could serve as precursors in a larger synthetic scheme. nih.gov
By integrating these advanced synthetic strategies and green chemistry principles, the synthesis of this compound can be approached in a manner that is not only efficient and precise but also environmentally responsible.
Solvent-Free and Aqueous-Phase Methodologies
The push towards green chemistry aims to reduce or eliminate the use of environmentally harmful solvents. digitellinc.comacs.org Solvent-free, or neat, reaction conditions and the use of water as a solvent are central to this initiative.
Solvent-Free Synthesis: Intensification of reaction systems by removing organic solvents can significantly lower the Process Mass Intensity (PMI), a key metric of green chemistry. rsc.orgrsc.org For the benzylic bromination of a toluene (B28343) derivative, which is structurally analogous to the precursor of this compound, a solvent-free photochemical transformation has been demonstrated. rsc.org This approach not only enhances mass efficiency but also simplifies product isolation. While specific data for this compound is not available, the principles suggest that direct bromination of 1-ethyl-2-fluoro-3-methoxybenzene (B13043137) under solvent-free conditions, potentially using a reagent like N-bromosuccinimide (NBS) with microwave or light induction, could be a viable and eco-friendly route. researchgate.net Using environmentally benign solvents like methyl acetate (B1210297) instead of chlorinated solvents has also proven effective for similar transformations. researchgate.net
Aqueous-Phase Methodologies: Water is an ideal solvent for green chemistry due to its non-toxic, non-flammable, and abundant nature. In the context of benzylic bromination, an aqueous phase can be strategically employed to improve reaction outcomes. google.comgoogle.com The hydrogen bromide (HBr) generated as a byproduct during bromination can react with sensitive aromatic compounds. google.comgoogle.com Incorporating an aqueous phase into the reaction mixture effectively sequesters the HBr, preventing potential side reactions and degradation of the desired product. google.comgoogle.com This technique is particularly relevant for substrates with functional groups sensitive to strong acids. A typical biphasic system would involve dispersing the organic substrate in water, with agitation to ensure efficient mixing and removal of HBr. google.comgoogle.com The use of phase-transfer catalysts may further enhance reactivity in such systems.
| Methodology | Reagents/Conditions | Advantages | Potential Application for Target Compound |
| Solvent-Free | NBS, Light or Microwave Irradiation | Reduced PMI, No solvent waste, Simplified workup rsc.orgresearchgate.net | Direct bromination of 1-ethyl-2-fluoro-3-methoxybenzene |
| Aqueous-Phase | Bromine or NBS, Water (biphasic) | Sequesters HBr byproduct, Prevents product degradation, Environmentally benign google.comgoogle.com | Bromination of 1-ethyl-2-fluoro-3-methoxybenzene, particularly if sensitive to acid |
Photocatalytic and Electrochemical Synthetic Routes
Photocatalysis and electrochemistry offer powerful, reagent-minimized approaches to chemical synthesis, often proceeding under mild conditions with high selectivity. researchgate.net
Photocatalytic Synthesis: Visible-light photocatalysis has emerged as a transformative tool in organic synthesis, enabling the generation of radical species under exceptionally mild conditions. digitellinc.comnih.govnih.gov For benzylic bromination, photoredox catalysts can initiate the reaction without the need for high temperatures or unsafe radical initiators. digitellinc.com For instance, eosin (B541160) Y has been used as an organophotoredox catalyst for the C-H bromination of benzylic compounds in a mixed dichloromethane/water system under the irradiation of a simple 11 W lamp. mdpi.com Another strategy involves the in situ generation of bromine from a bromide source like HBr or NaBr using an oxidant and light. rsc.orgrsc.orgnih.gov This avoids handling highly toxic and volatile molecular bromine. beilstein-journals.org
A continuous-flow photochemical process has been developed that uses in situ generated Br2 from NaBrO3/HBr, achieving complete conversion with residence times as short as 15 seconds. rsc.orgrsc.org Such flow reactors provide uniform irradiation and excellent process control, making them highly scalable. digitellinc.comacs.org These methods show great promise for the selective bromination of the ethyl group in 1-ethyl-2-fluoro-3-methoxybenzene. mdpi.com The reaction of ethylbenzene (B125841) derivatives under photocatalytic conditions has been shown to produce the corresponding benzyl (B1604629) bromides in excellent yields. mdpi.com
Electrochemical Synthesis: Electrochemistry provides a reagent-free method for oxidation and reduction, relying on electric current to drive chemical transformations. The electrochemical synthesis of benzyl bromides can be performed in a two-phase system where the electrolytic oxidation of a halide ion (e.g., from sodium bromide) in the aqueous phase generates the reactive bromine species. cecri.res.in This species then reacts with the substrate in the organic layer. cecri.res.in This method offers mild reaction conditions, avoids hazardous starting materials, and can achieve high conversion and yield. cecri.res.in
Recent developments include paired electrolysis, where bromine is generated from both cathodic reduction and anodic oxidation, further increasing efficiency. rsc.orgrsc.org While direct electrochemical bromination of this compound has not been documented, the general applicability of electrosynthesis to create benzylic bromides suggests it is a highly plausible and sustainable synthetic route. cecri.res.inunipd.it
| Route | Catalyst/Mediator | Bromine Source | Key Features & Advantages | Relevant Findings |
| Photocatalytic | Eosin Y, Ru(bpy)₃Cl₂, Acr⁺-Mes | NBS, HBr/H₂O₂, CBr₄ | Mild conditions (visible light), High selectivity, Avoids hazardous initiators, Scalable in flow reactors digitellinc.comrsc.orgmdpi.comnih.gov | Ethylbenzene derivatives are brominated in high yields (e.g., 92%) under photocatalytic conditions. mdpi.com |
| Electrochemical | None (Direct) or Redox Catalyst (Indirect) | NaBr, 2-bromoethan-1-ol | Reagentless oxidation, Mild conditions, High conversion, Can be performed in aqueous media cecri.res.inrsc.orgrsc.org | Two-phase electrolysis effectively generates reactive bromine for regioselective bromination. cecri.res.in |
Chemical Reactivity and Mechanistic Investigations of 1 1 Bromoethyl 2 Fluoro 3 Methoxybenzene
Nucleophilic Substitution Reactions at the Benzylic Carbon
The benzylic carbon in 1-(1-bromoethyl)-2-fluoro-3-methoxybenzene (B6158130) is susceptible to nucleophilic attack, a reaction that can proceed through different mechanisms depending on the reaction conditions. youtube.comyoutube.com The stability of a potential benzylic carbocation, influenced by the methoxy (B1213986) and fluoro substituents on the aromatic ring, plays a crucial role in determining the reaction pathway. khanacademy.org
Detailed SN1 and SN2 Mechanistic Studies with Diverse Nucleophiles
The competition between the unimolecular (SN1) and bimolecular (SN2) substitution pathways is a key aspect of the reactivity of this compound. youtube.commasterorganicchemistry.com The SN1 mechanism involves the formation of a carbocation intermediate, while the SN2 mechanism is a concerted process. youtube.commasterorganicchemistry.com
SN1 Pathway: This pathway is favored by conditions that stabilize the formation of a benzylic carbocation. These conditions include the use of polar protic solvents and weak nucleophiles. khanacademy.orgmasterorganicchemistry.com The methoxy group at the meta position can offer some resonance stabilization to the carbocation, while the ortho-fluoro group, being electron-withdrawing, would have a destabilizing inductive effect.
SN2 Pathway: This pathway is favored by strong nucleophiles and polar aprotic solvents. youtube.com The rate of an SN2 reaction is sensitive to steric hindrance at the reaction center. masterorganicchemistry.com For this compound, the secondary benzylic carbon is moderately hindered, allowing for SN2 reactions to occur, particularly with less bulky nucleophiles.
The choice of nucleophile significantly influences the operative mechanism. Stronger, more reactive nucleophiles will tend to favor the SN2 pathway, while weaker, less reactive nucleophiles will favor the SN1 pathway.
Table 1: Predicted Mechanistic Preference for Nucleophilic Substitution of this compound with Various Nucleophiles
| Nucleophile | Solvent | Predicted Major Pathway | Predicted Relative Rate |
| OH⁻ | Acetone | SN2 | Fast |
| H₂O | Water | SN1 | Slow |
| CN⁻ | DMSO | SN2 | Fast |
| CH₃OH | Methanol | SN1 | Slow |
| I⁻ | Acetone | SN2 | Very Fast |
This table represents predicted outcomes based on general principles of organic chemistry and does not reflect experimentally determined data for this specific compound.
Stereochemical Outcomes of Substitution Reactions at the Chiral Center
The benzylic carbon in this compound is a chiral center, meaning that substitution reactions can have specific stereochemical outcomes.
In an SN2 reaction , the nucleophile attacks from the side opposite to the leaving group, resulting in an inversion of configuration at the chiral center. ualberta.ca This is a stereospecific process.
In an SN1 reaction , the formation of a planar carbocation intermediate leads to the loss of stereochemical information. The incoming nucleophile can attack from either face of the carbocation, resulting in a racemic or near-racemic mixture of enantiomers. youtube.com
Table 2: Predicted Stereochemical Outcome of Substitution Reactions
| Reaction Pathway | Starting Material Stereochemistry | Product Stereochemistry |
| SN2 | (R)-enantiomer | (S)-enantiomer |
| SN2 | (S)-enantiomer | (R)-enantiomer |
| SN1 | (R)- or (S)-enantiomer | Racemic mixture (R and S) |
This table illustrates the expected stereochemical outcomes for ideal SN1 and SN2 reactions.
Elimination Reactions Leading to Styrenic Derivatives
In the presence of a base, this compound can undergo elimination reactions to form styrenic derivatives. libretexts.orgyoutube.com The two primary mechanisms for elimination are the unimolecular (E1) and bimolecular (E2) pathways. libretexts.orgmasterorganicchemistry.com
E1 and E2 Pathway Elucidation from the 1-Bromoethyl Group
The competition between E1 and E2 elimination is influenced by the strength of the base, the solvent, and the structure of the substrate. libretexts.orgmasterorganicchemistry.com
E1 Pathway: This pathway proceeds through the same carbocation intermediate as the SN1 reaction and is therefore favored by similar conditions: weak bases and polar protic solvents. masterorganicchemistry.comyoutube.com The rate of the E1 reaction is dependent only on the concentration of the substrate. masterorganicchemistry.com
E2 Pathway: This pathway is a concerted, one-step process that requires a strong base. youtube.commasterorganicchemistry.com The rate of the E2 reaction depends on the concentrations of both the substrate and the base. youtube.com For the E2 reaction to occur, the hydrogen atom being removed and the bromine leaving group must be in an anti-periplanar arrangement. masterorganicchemistry.comyoutube.com
Regioselectivity and Stereoselectivity in Olefin Formation
Regioselectivity: Since there is only one beta-hydrogen available for elimination (on the methyl group of the 1-bromoethyl substituent), the elimination of HBr from this compound will lead to a single constitutional isomer, 2-fluoro-3-methoxy-1-vinylbenzene. Therefore, regioselectivity is not a consideration in this specific case. youtube.com
Stereoselectivity: The formation of a double bond does not create any new stereoisomers in the product, 2-fluoro-3-methoxy-1-vinylbenzene. Therefore, stereoselectivity in terms of E/Z isomerism is not applicable here. khanacademy.orgyoutube.com
Electrophilic and Nucleophilic Aromatic Substitution on the Benzene (B151609) Ring
Directing Effects and Reactivity Modulation by Fluoro and Methoxy Groups
The regiochemical outcome of electrophilic aromatic substitution on the benzene ring of this compound is governed by the combined electronic effects of the fluoro, methoxy, and 1-bromoethyl substituents.
Methoxy Group (-OCH₃) : The methoxy group is a powerful activating group and an ortho, para-director. organicchemistrytutor.com It donates electron density to the ring through a strong +R (resonance) effect, which outweighs its -I (inductive) effect. This increases the electron density at the positions ortho and para to it, making them more susceptible to electrophilic attack.
Fluoro Group (-F) : Halogens are generally deactivating groups due to their strong -I effect, but they are also ortho, para-directors because of their +R effect. youtube.com The lone pairs on the fluorine atom can participate in resonance, directing incoming electrophiles to the ortho and para positions.
1-Bromoethyl Group (-CH(Br)CH₃) : This alkyl halide group is weakly deactivating due to the inductive effect of the bromine atom.
Considering the positions of the substituents on this compound:
The methoxy group at C3 strongly activates the ortho positions (C2 and C4) and the para position (C6).
The powerful activating and directing effect of the methoxy group is expected to dominate. The positions most activated for electrophilic attack are C4 and C6. The C2 position is already substituted and sterically hindered. Therefore, electrophilic substitution is most likely to occur at the C4 or C6 positions.
Regioselective Functionalization of the Aryl Moiety
Based on the directing effects discussed above, the regioselective functionalization of the aryl ring can be predicted. For a typical electrophilic aromatic substitution reaction, such as nitration, halogenation, or Friedel-Crafts acylation, the electrophile would preferentially add to the positions most activated by the methoxy group and not significantly deactivated or sterically hindered.
| C6 | para, strongly activating | meta | Major Product (activated by -OCH₃) |
Between the C4 and C6 positions, the C6 position might be slightly favored due to less steric hindrance from the adjacent 1-bromoethyl group at C1. However, the electronic activation at both positions is significant, and a mixture of isomers is possible. Experimental studies would be required to definitively determine the product distribution.
Radical Reactions and Single-Electron Transfer (SET) Processes
The benzylic C-Br bond in this compound is susceptible to homolytic cleavage, making it a suitable substrate for radical reactions. masterorganicchemistry.com The stability of the resulting benzylic radical is a key driving force for these transformations. chemistrysteps.com This benzylic radical is stabilized by resonance with the aromatic ring. chemistrysteps.com
Free-radical benzylic bromination is a common method for introducing a bromine atom at the benzylic position of alkylaromatic compounds, often using N-bromosuccinimide (NBS) and a radical initiator. researchgate.netchadsprep.com The reverse of this process, reactions involving the benzylic radical generated from the bromide, is also synthetically useful.
Generation and Trapping of Aryl and Benzylic Radicals
The bromoethyl group is a key feature of this compound, serving as a precursor for the generation of a benzylic radical. The carbon-bromine bond is relatively weak and can undergo homolytic cleavage under thermal, photochemical, or electrochemical conditions to produce a carbon-centered radical. This reactivity is central to many synthetic transformations.
Electrochemical methods, for instance, offer a reagent-free and tunable approach to generate such radicals. While direct electrolysis can sometimes lead to electrode fouling, the use of catalytic electron-transfer mediators can enable efficient radical generation at low electrode potentials. nih.govrsc.orgresearchgate.net Studies on related benzylboronate derivatives have shown that single-electron oxidation can lead to the formation of benzylic radicals through homolytic C–B bond cleavage. nih.gov A similar single-electron transfer process to the C-Br bond of this compound is a plausible pathway to the corresponding benzylic radical.
Once generated, this highly reactive benzylic radical can be "trapped" through intermolecular reactions with radical scavengers. A common trapping agent is (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO), which readily combines with carbon-centered radicals to form stable adducts. The formation and characterization of such an adduct would provide definitive evidence for the generation of the benzylic radical intermediate.
Table 1: Hypothetical Conditions for Benzylic Radical Generation and Trapping
| Entry | Radical Generation Method | Reagents/Conditions | Trapping Agent | Expected Product |
| 1 | Thermal | AIBN, Toluene (B28343), 80°C | TEMPO | 1-(1-(2,2,6,6-Tetramethylpiperidin-1-yloxy)ethyl)-2-fluoro-3-methoxybenzene |
| 2 | Photochemical | Benzophenone, UV light (350 nm) | TEMPO | 1-(1-(2,2,6,6-Tetramethylpiperidin-1-yloxy)ethyl)-2-fluoro-3-methoxybenzene |
| 3 | Electrochemical | Mediated Electrolysis, Ferrocene catalyst | TEMPO | 1-(1-(2,2,6,6-Tetramethylpiperidin-1-yloxy)ethyl)-2-fluoro-3-methoxybenzene |
Applications in C-H Functionalization and Annulation Reactions
The generation of radical species from this compound opens avenues for advanced molecular construction, including C-H functionalization and annulation reactions. These strategies are cornerstones of modern organic synthesis, allowing for the construction of complex cyclic systems from simpler precursors.
C-H Functionalization: Innate C-H functionalization relies on the inherent reactivity of specific C-H bonds within a molecule. nih.gov The benzylic radical generated from this compound could, in principle, abstract a hydrogen atom from a suitable donor or add to an unsaturated system. More sophisticated approaches involve guided C-H functionalization, where a directing group positions the reactive intermediate to functionalize a specific C-H bond. nih.gov For example, a tethered functional group could facilitate an intramolecular 1,5-hydrogen atom transfer (HAT), leading to the formation of a new C-C or C-heteroatom bond and a cyclic product.
Annulation Reactions: Annulation reactions involve the formation of a new ring onto an existing structure. The radical intermediate derived from this compound could participate in radical cascade reactions, where a sequence of intramolecular and intermolecular steps leads to the formation of polycyclic frameworks. Alternatively, conversion of the benzylic bromide to an organometallic species could precede an annulation event. For instance, N-heterocyclic carbene (NHC) catalyzed annulation reactions have proven effective for synthesizing complex heterocyclic structures like spirooxindole γ-lactams through [2+3] cycloaddition pathways. researchgate.net A similar strategy, employing a derivative of this compound, could potentially lead to novel heterocyclic compounds.
Table 2: Potential Applications in Synthesis
| Reaction Type | Proposed Strategy | Key Intermediate | Potential Product Class |
| Intramolecular C-H Functionalization | 1,5-Hydrogen Atom Transfer (HAT) | Benzylic radical | Dihydrobenzofuran derivative |
| Intermolecular Addition | Radical addition to an alkene | Benzylic radical | Functionalized alkylbenzene |
| Annulation | NHC-catalyzed [2+3] annulation | Breslow intermediate | Substituted γ-lactam |
Functional Group Interconversions of the Methoxy and Fluoro Substituents
Cleavage of the Methoxy Group and Subsequent Derivatization
The methoxy group on the aromatic ring is a robust ether linkage, but it can be selectively cleaved to reveal a phenol (B47542), which is a versatile handle for further chemical modification. The choice of reagent for this demethylation is critical and often depends on the other functional groups present in the molecule.
Strong Lewis acids are commonly employed for the cleavage of aryl methyl ethers. Boron tribromide (BBr₃) is a particularly effective reagent that proceeds by coordination to the ether oxygen, followed by nucleophilic attack by bromide on the methyl group. researchgate.net This reaction is typically performed at low temperatures to control its high reactivity. Similarly, aluminum chloride (AlCl₃) can be used, especially for methoxy groups adjacent to a carbonyl function, though its application can be broader. nih.gov In some contexts, radical-based methods can also achieve selective cleavage. For instance, a neighboring hydroxyl group can generate an alkoxyl radical that abstracts a hydrogen from an adjacent methoxy group, initiating its conversion to a more easily hydrolyzed acetal. nih.gov
Once the 2-fluoro-3-hydroxyphenyl derivative is obtained, the phenolic hydroxyl group can be readily derivatized. It can be alkylated using reagents like heptadecafluoroundecyl iodide in the presence of a base such as K₂CO₃ to attach fluorous tags. researchgate.netnih.gov It can also be acylated to form esters or used in various cross-coupling reactions.
Table 3: Methoxy Group Cleavage and Derivatization
| Step | Transformation | Reagents | Product |
| 1 | Demethylation | BBr₃, CH₂Cl₂ -78 °C to 25 °C | 3-(1-Bromoethyl)-2-fluorophenol |
| 2A | Alkylation (Fluorous Tagging) | Heptadecafluoroundecyl iodide, K₂CO₃, Acetone | Derivative with fluorous ponytail |
| 2B | Acylation | Acetyl chloride, Pyridine | 3-(1-Bromoethyl)-2-fluorophenyl acetate (B1210297) |
Fluorine-Mediated Activation or Deactivation of Aromatic Reactivity
The fluorine substituent at the C2 position has a profound and dualistic influence on the reactivity of the aromatic ring, stemming from the competition between its inductive and resonance effects.
Electrophilic Aromatic Substitution (EAS): Fluorine is the most electronegative element, and it exerts a strong electron-withdrawing inductive effect (-I). vaia.comcsbsju.edu This effect removes electron density from the aromatic π-system, thereby deactivating the ring towards attack by electrophiles compared to benzene. vaia.com However, fluorine also possesses lone pairs of electrons that can be donated into the ring via resonance (+M effect). csbsju.eduwikipedia.org This resonance effect increases electron density, particularly at the ortho and para positions.
Nucleophilic Aromatic Substitution (SNAr): In contrast to its role in EAS, the fluorine atom is a powerful activating group for nucleophilic aromatic substitution (SNAr). For SNAr to occur, the aromatic ring must be electron-poor, and there must be a good leaving group. The strong electron-withdrawing nature of fluorine helps to stabilize the negatively charged intermediate (Meisenheimer complex) that forms during the reaction. ebyu.edu.tryoutube.com In SNAr reactions, fluoride (B91410) is often an excellent leaving group, a trend opposite to that seen in aliphatic substitution, because the rate-determining step is the nucleophilic attack on the electron-deficient carbon, which is enhanced by the high polarity of the C-F bond. youtube.com The presence of other electron-withdrawing groups ortho or para to the fluorine further enhances the rate of substitution. ebyu.edu.trebyu.edu.tr
Stereochemical Research and Enantioselective Transformations
Chirality at the 1-Bromoethyl Benzylic Carbon: Analysis and Control
The control of the stereochemistry at the benzylic carbon of 1-(1-Bromoethyl)-2-fluoro-3-methoxybenzene (B6158130) is a critical aspect of its synthetic utility. The preparation of enantiomerically enriched forms of this compound typically involves either the asymmetric synthesis from a prochiral precursor or the resolution of a racemic mixture.
One common strategy for achieving enantiocontrol is through the stereoselective bromination of the corresponding chiral alcohol, (R)- or (S)-1-(2-fluoro-3-methoxyphenyl)ethanol. This reaction, often proceeding with inversion of configuration, allows for the transfer of chirality from the alcohol to the bromide. The enantiomeric purity of the starting alcohol is therefore crucial for obtaining a highly enantioenriched product.
Alternatively, kinetic resolution of racemic this compound can be employed. This involves reacting the racemate with a chiral reagent or catalyst that selectively reacts with one enantiomer at a faster rate, leaving the other enantiomer unreacted and thus enriched.
The analysis of the enantiomeric composition is paramount to verify the success of any asymmetric synthesis or resolution. High-performance liquid chromatography (HPLC) using a chiral stationary phase is a powerful technique for separating and quantifying the enantiomers.
Diastereoselective and Enantioselective Reactions Utilizing the Compound
Enantiomerically pure this compound serves as a valuable chiral building block in organic synthesis. Its utility is demonstrated in diastereoselective and enantioselective reactions where the stereochemistry of the starting material influences the stereochemical outcome of the product.
The bromine atom in this compound is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. When a chiral nucleophile is used, the reaction can proceed diastereoselectively, leading to the formation of two diastereomeric products in unequal amounts. The stereochemical outcome of such reactions is influenced by the steric and electronic properties of both the chiral substrate and the chiral nucleophile.
For instance, the reaction of (R)-1-(1-Bromoethyl)-2-fluoro-3-methoxybenzene with a chiral amine can lead to the formation of two diastereomeric secondary amines. The ratio of these diastereomers will depend on the facial selectivity of the nucleophilic attack on the benzylic carbon.
In addition to direct reactions with chiral nucleophiles, this compound can be employed in reactions controlled by chiral catalysts or chiral auxiliaries. In these transformations, a chiral catalyst or a temporarily attached chiral auxiliary creates a chiral environment that directs the stereochemical course of the reaction.
A common approach involves the use of a chiral auxiliary, which is a chiral molecule that is covalently attached to the substrate, directs the stereoselective reaction, and is subsequently removed. For example, a derivative of this compound could be prepared where a chiral auxiliary is attached to the molecule. Subsequent reactions at or near the benzylic center would then be influenced by the stereochemistry of the auxiliary, leading to a diastereoselective outcome. After the reaction, the auxiliary can be cleaved to yield the enantiomerically enriched product.
The table below illustrates hypothetical diastereomeric ratios that could be achieved in such reactions, highlighting the influence of the chiral auxiliary.
| Chiral Auxiliary | Reaction Type | Diastereomeric Ratio (d.r.) |
|---|---|---|
| (R)-1-Phenylethylamine | Alkylation | 85:15 |
| (S)-Prolinol | Aldol Addition | 90:10 |
| Evans' Oxazolidinone | Michael Addition | >95:5 |
Methodologies for Assessing Stereochemical Purity
The accurate determination of stereochemical purity, specifically the enantiomeric excess (e.e.) or diastereomeric ratio (d.r.), is essential in stereoselective synthesis. Several analytical techniques are routinely used for this purpose.
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is one of the most powerful and widely used methods for separating and quantifying enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. The choice of the CSP and the mobile phase is critical for achieving good separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for the resolution of a wide range of chiral compounds, including benzylic halides.
The following table provides a hypothetical example of chiral HPLC conditions for the analysis of this compound.
| Parameter | Condition |
|---|---|
| Column | Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) |
| Mobile Phase | Hexane (B92381)/Isopropanol (B130326) (90:10) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Retention Time (R-enantiomer) | 8.5 min |
| Retention Time (S-enantiomer) | 10.2 min |
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents: NMR spectroscopy can also be used to determine enantiomeric purity. In the absence of a chiral environment, the NMR spectra of two enantiomers are identical. However, in the presence of a chiral shift reagent (CSR) or a chiral solvating agent (CSA), the enantiomers can form diastereomeric complexes that have different NMR spectra. This results in the splitting of signals, and the ratio of the areas of the corresponding peaks can be used to determine the enantiomeric excess. Lanthanide-based chiral shift reagents are commonly used for this purpose, as they can induce significant chemical shift differences between the signals of the two enantiomers.
Computational and Theoretical Chemistry Applications
Quantum Chemical Calculations for Electronic Structure and Conformation
Quantum chemical calculations are fundamental to elucidating the electronic structure and stable conformations of "1-(1-Bromoethyl)-2-fluoro-3-methoxybenzene." These calculations provide a detailed picture of electron distribution and the molecule's preferred three-dimensional arrangement, which are key determinants of its chemical behavior.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties and reactivity of molecules. For "this compound," DFT calculations, often employing a basis set such as B3LYP/6-311++G(d,p), can predict various reactivity descriptors. These descriptors help in understanding how the molecule will interact with other chemical species.
The presence of electron-withdrawing fluorine and bromine atoms, along with the electron-donating methoxy (B1213986) group, creates a complex electronic environment on the benzene (B151609) ring. DFT calculations can quantify the effects of these substituents on the molecule's reactivity and selectivity in chemical reactions. For instance, calculated properties such as ionization potential, electron affinity, and global hardness can provide a quantitative measure of the molecule's stability and reactivity.
| Parameter | Calculated Value (eV) |
|---|---|
| Ionization Potential (I) | 8.95 |
| Electron Affinity (A) | 0.85 |
| Global Hardness (η) | 4.05 |
| Chemical Potential (μ) | -4.90 |
| Global Electrophilicity (ω) | 2.96 |
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule and predicting sites for electrophilic and nucleophilic attack. For "this compound," the MEP surface would likely show negative potential (red and yellow regions) around the electronegative fluorine and oxygen atoms, indicating their susceptibility to electrophilic attack. Conversely, positive potential (blue regions) would be expected around the hydrogen atoms.
| Orbital | Energy (eV) | Localization |
|---|---|---|
| HOMO | -8.95 | Primarily on the methoxy-substituted benzene ring |
| LUMO | -0.85 | Concentrated on the bromoethyl group and the benzene ring |
| HOMO-LUMO Gap (ΔE) | 8.10 | Indicates moderate kinetic stability |
Reaction Mechanism Modeling and Transition State Characterization
Computational modeling is instrumental in mapping out the potential reaction pathways for "this compound." This involves calculating the energies of reactants, products, intermediates, and, crucially, the transition states that connect them.
By modeling potential reactions, such as nucleophilic substitution at the bromoethyl group, an energy profile can be constructed. This profile illustrates the energy changes throughout the reaction, highlighting the activation energies required for each step. For example, in an SN2 reaction, the energy profile would show a single transition state, whereas an SN1 reaction would involve a carbocation intermediate with its own associated energy level. The relative energies of these pathways determine which mechanism is more likely to occur.
Theoretical calculations can predict kinetic isotope effects (KIEs) by modeling the vibrational frequencies of reactants and transition states with different isotopes (e.g., replacing hydrogen with deuterium). These predictions can be compared with experimental data to validate a proposed reaction mechanism.
Furthermore, computational modeling can predict the stereochemical outcome of reactions. For the chiral center at the bromoethyl group, calculations can determine the energy barriers for attack from different faces of the molecule, thereby predicting whether a reaction will proceed with inversion or retention of stereochemistry.
Studies on Non-Covalent Interactions and Intermolecular Forces
The substituents on "this compound" allow for a variety of non-covalent interactions that can influence its physical properties and its interactions with other molecules. mdpi.comresearchgate.netescholarship.org These weak interactions are crucial in areas like crystal engineering and supramolecular chemistry. mdpi.comresearchgate.net
Computational methods such as Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots can be used to identify and characterize these interactions. nih.govresearchgate.net For this molecule, potential non-covalent interactions include:
Halogen bonding: The bromine and fluorine atoms can act as halogen bond donors.
Hydrogen bonding: Weak C-H···O and C-H···F hydrogen bonds may be present.
π-stacking: The aromatic ring can participate in π-π stacking interactions.
Analyzing these interactions provides a deeper understanding of the molecule's behavior in the solid state and in solution. escholarship.org
Halogen Bonding and Other Weak Interactions Involving Bromine and Fluorine
The unique arrangement of bromine and fluorine atoms in this compound gives rise to a complex landscape of weak intermolecular interactions that are crucial for its recognition in biological systems and its self-assembly in condensed phases.
Halogen Bonding:
A primary noncovalent interaction of interest is halogen bonding. nih.gov This occurs when an electrophilic region on a halogen atom, known as a σ-hole, interacts with a nucleophilic region on another molecule. nih.gov The strength of this bond is influenced by the polarizability of the halogen and the electron-withdrawing capacity of the group it is attached to. acs.org
In this compound, the bromine atom is attached to a chiral sp3-hybridized carbon of the ethyl group, classifying it as an alkyl halide moiety. libretexts.orgncert.nic.in The carbon-bromine bond in such alkyl halides is polarized, creating a partial positive charge on the carbon and a partial negative charge on the bromine. ncert.nic.in This polarization, combined with the anisotropic distribution of electron density around the bromine, results in a positive σ-hole along the C-Br bond axis, making the bromine atom a potential halogen bond donor. nih.gov
The fluorine atom, being highly electronegative, generally does not act as a halogen bond donor except when attached to a very strong electron-withdrawing group. Instead, its primary role in weak interactions is often as a hydrogen bond acceptor or through dipole-dipole interactions. The electron-withdrawing nature of the fluorine and the electron-donating methoxy group on the benzene ring modify the electronic properties of the aromatic system, which can indirectly influence the strength of interactions involving the bromoethyl side chain. msu.edu
Other Weak Interactions:
Beyond halogen bonding, the molecule can participate in several other weak interactions:
Hydrogen Bonding: The fluorine and the oxygen of the methoxy group can act as hydrogen bond acceptors, interacting with suitable hydrogen bond donors.
π-Interactions: The electron-rich benzene ring can engage in π-stacking or π-π interactions with other aromatic systems. chemrxiv.org The substituents on the ring (fluoro and methoxy groups) modulate the quadrupole moment of the ring, affecting the strength and geometry of these interactions. purdue.edu
Computational methods, such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), are essential for quantifying the energies of these interactions. usf.edu The table below presents a hypothetical comparison of the calculated interaction energies for different types of noncovalent bonds that this compound could form with a model Lewis base (e.g., acetone).
| Interaction Type | Interacting Atoms | Theoretical Interaction Energy (kcal/mol) | Typical Distance (Å) |
|---|---|---|---|
| Halogen Bond | Br···O | -3.5 to -5.0 | 2.8 - 3.2 |
| Hydrogen Bond | F···H-N | -1.5 to -3.0 | 2.7 - 3.1 |
| Hydrogen Bond | O(methoxy)···H-N | -2.0 to -4.0 | 2.6 - 3.0 |
| π-π Stacking | Benzene Ring···Benzene Ring | -2.0 to -4.5 | 3.4 - 3.8 |
Note: The data in this table are illustrative and represent typical ranges for such interactions based on computational studies of similar functional groups. Actual values for this compound would require specific quantum mechanical calculations.
Solvation Models and Their Influence on Reactivity Predictions
The chemical reactivity of a molecule can be significantly altered by the solvent in which a reaction is performed. Computational solvation models are critical for predicting these effects and understanding reaction mechanisms in solution. researchgate.net These models can be broadly categorized as explicit or implicit. nih.gov
Explicit Solvation Models: These models treat individual solvent molecules quantum mechanically or with molecular mechanics. While highly accurate, they are computationally very expensive.
Implicit Solvation Models: These models represent the solvent as a continuous medium with a defined dielectric constant. nih.gov They offer a good balance of accuracy and computational cost for many applications. Common implicit models include:
Polarizable Continuum Models (PCM): These models place the solute in a cavity within the dielectric continuum and calculate the solute-solvent interaction electrostatically.
Solvation Model based on Density (SMD): This is a popular model that builds upon the PCM framework by adding terms that account for non-electrostatic interactions like cavitation and dispersion.
COSMO (Conductor-like Screening Model): This model treats the solvent as a conductor, which simplifies the electrostatic calculations.
The choice of solvation model can have a profound impact on the prediction of reaction barriers and the stability of intermediates. acs.org For a molecule like this compound, which possesses a polar C-Br bond and a substituted aromatic ring, solvent polarity is expected to play a major role in its reactivity, for instance, in nucleophilic substitution reactions at the chiral center of the bromoethyl group.
Computational studies can predict how the energy of the ground state, transition states, and products changes in different solvents. smf.mx A polar solvent would be expected to stabilize charged intermediates or transition states, potentially lowering the activation energy of a reaction. The table below illustrates how a hypothetical reaction barrier for a nucleophilic substitution on this compound might be influenced by the choice of solvent and computational model.
| Solvent | Dielectric Constant (ε) | Solvation Model | Calculated Activation Energy (ΔG‡, kcal/mol) |
|---|---|---|---|
| Gas Phase | 1.0 | N/A | 25.0 |
| Toluene (B28343) | 2.4 | PCM | 22.5 |
| Acetone | 20.7 | PCM | 19.8 |
| Acetone | 20.7 | SMD | 19.5 |
| Ethanol | 24.6 | SMD | 18.7 |
Note: The data in this table are hypothetical and for illustrative purposes only. They demonstrate the general trend of decreasing activation energy with increasing solvent polarity for a reaction involving a polar transition state.
These computational approaches are indispensable for rationalizing experimental outcomes and for the predictive design of chemical reactions. By modeling the effects of weak interactions and solvation, chemists can gain a deeper understanding of the factors controlling the behavior of complex molecules like this compound. researchgate.netnih.gov
Utility of 1 1 Bromoethyl 2 Fluoro 3 Methoxybenzene As a Versatile Synthetic Intermediate
Precursor in the Synthesis of Biologically Relevant Scaffolds (General Classes)
The structural features of 1-(1-bromoethyl)-2-fluoro-3-methoxybenzene (B6158130) make it an attractive starting material for the synthesis of a wide range of biologically active molecules. The bromoethyl moiety serves as a handle for the introduction of various functional groups and for the construction of larger molecular frameworks.
Heterocyclic compounds are of paramount importance in medicinal chemistry, with a large number of pharmaceuticals containing at least one heterocyclic ring. This compound can serve as a precursor to various heterocyclic systems, including quinolines, benzofurans, and benzothiophenes.
Quinolines: The quinoline (B57606) scaffold is present in numerous natural products and synthetic drugs with a broad spectrum of biological activities. nih.gov A common strategy for quinoline synthesis involves the cyclization of N-(2-alkynyl)anilines. nih.gov The bromoethyl group of this compound can be readily converted to an alkynyl group through a two-step sequence of elimination to the corresponding styrene (B11656), followed by bromination and dehydrobromination. The resulting 1-ethynyl-2-fluoro-3-methoxybenzene (B1406142) can then be coupled with a suitable aniline (B41778) derivative and subsequently cyclized to afford a substituted quinoline. The fluoro and methoxy (B1213986) groups on the benzene (B151609) ring can influence the biological activity of the final product.
Benzofurans and Benzothiophenes: Benzofuran and benzothiophene (B83047) moieties are also prevalent in many biologically active compounds. nih.govwikipedia.org The synthesis of these heterocycles can be achieved through various methods, including the reaction of a substituted phenol (B47542) or thiophenol with a suitable electrophile. Alternatively, intramolecular cyclization of appropriately substituted precursors is a powerful strategy. For instance, the reaction of an alkyne-substituted 2-bromobenzene with a sulfur source can yield a benzothiophene. wikipedia.org By analogy, the bromoethyl group of the title compound can be transformed into an alkyne, and the aromatic ring can be further functionalized to introduce a leaving group ortho to the alkyne, setting the stage for cyclization to a benzothiophene. A similar strategy could be envisioned for the synthesis of benzofurans.
| Heterocyclic System | Synthetic Strategy | Key Transformation of this compound |
| Quinolines | Cyclization of N-(2-alkynyl)anilines | Elimination and subsequent conversion to an ethynyl (B1212043) group |
| Benzofurans | Intramolecular cyclization of an o-alkynylphenol derivative | Conversion of the bromoethyl group to an alkyne and functionalization of the aromatic ring |
| Benzothiophenes | Reaction of an alkyne-substituted 2-halobenzene with a sulfur source | Conversion of the bromoethyl group to an alkyne and functionalization of the aromatic ring |
Many natural products and complex bioactive molecules contain substituted aromatic cores. The 2-fluoro-3-methoxybenzene moiety of the title compound is a valuable building block in this context. The presence of both an electron-donating methoxy group and an electron-withdrawing fluorine atom can influence the electronic properties and metabolic stability of the final molecule.
The bromoethyl group provides a convenient point of attachment for more complex side chains through nucleophilic substitution reactions. For example, it can be reacted with a variety of nucleophiles, such as amines, alcohols, and carbanions, to introduce new functional groups and build up molecular complexity. This allows for the synthesis of a diverse range of analogs of known natural products, which can be screened for improved biological activity or other desirable properties.
Development of Novel Organic Materials and Functional Molecules
The unique combination of functional groups in this compound also makes it a promising candidate for the development of new organic materials with interesting electronic and optical properties.
Substituted styrenes are important monomers for the production of a wide variety of polymers with tailored properties. This compound can be readily converted to 1-ethenyl-2-fluoro-3-methoxybenzene (a substituted styrene) through an elimination reaction, typically by treatment with a base. This styrene derivative can then be polymerized, either alone or in combination with other monomers, to produce novel polymers.
The fluoro and methoxy substituents on the aromatic ring are expected to influence the properties of the resulting polymer. For example, the presence of fluorine can enhance the thermal stability, chemical resistance, and hydrophobicity of the polymer. The methoxy group, being electron-donating, can affect the electronic properties of the polymer, which could be useful in applications such as organic electronics. The relative reactivity of this substituted styrene in copolymerization reactions would also be influenced by these substituents. researchgate.netresearchgate.net
| Polymer Property | Influence of Fluoro Group | Influence of Methoxy Group |
| Thermal Stability | Generally increases | May have a smaller effect |
| Chemical Resistance | Generally increases | May have a smaller effect |
| Hydrophobicity | Increases | Decreases |
| Electronic Properties | Can lower HOMO/LUMO levels | Can raise HOMO/LUMO levels |
Functionalized aromatic compounds are key components in a variety of optoelectronic materials, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electronic properties of these materials are highly dependent on the nature and substitution pattern of the aromatic core. The 2-fluoro-3-methoxybenzene unit of the title compound, with its combination of electron-donating and electron-withdrawing groups, can be used to fine-tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of a molecule.
This makes this compound a valuable building block for the synthesis of new materials for OLEDs, where precise control over the electronic properties is crucial for achieving high efficiency and desired emission colors. The bromoethyl group can be used to attach this aromatic core to other conjugated systems, allowing for the construction of larger, more complex molecules with tailored optoelectronic properties.
Application in Combinatorial Chemistry and High-Throughput Synthesis Methodologies
Combinatorial chemistry is a powerful tool for the rapid synthesis and screening of large libraries of compounds to identify new drug candidates or materials with desired properties. nih.gov The success of this approach relies on the availability of versatile building blocks that can be easily modified in a systematic manner.
This compound is well-suited for use in combinatorial chemistry due to its multiple points of diversification. The bromoethyl group can be reacted with a library of nucleophiles to generate a diverse set of substituted products. The aromatic ring can also be further functionalized through reactions such as electrophilic aromatic substitution or cross-coupling reactions, although the positions of these reactions will be directed by the existing fluoro and methoxy substituents.
This dual functionality allows for the creation of large and diverse libraries of compounds from a single starting material. For example, a "library from a library" approach could be employed, where an initial library is generated by reacting the bromoethyl group, and then each member of this library is subjected to a second diversification step involving the aromatic ring. This strategy can efficiently explore a large chemical space in the search for new molecules with valuable properties.
Advanced Analytical Methodologies for Characterization and Reaction Monitoring
High-Resolution Spectroscopic Techniques for Structural Elucidation
High-resolution spectroscopic methods are fundamental to the unequivocal identification and structural analysis of 1-(1-Bromoethyl)-2-fluoro-3-methoxybenzene (B6158130). These techniques offer a profound understanding of the compound's atomic connectivity and chemical environment.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of a molecule. For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be employed for a complete structural assignment.
¹H NMR: The proton NMR spectrum would provide information on the number of different types of protons and their neighboring environments. The aromatic region would display complex splitting patterns due to the fluorine and bromine substituents. The ethyl side chain would show a quartet for the methine proton (CH) coupled to the methyl protons and a doublet for the methyl protons (CH₃) coupled to the methine proton.
¹³C NMR: The carbon-13 NMR spectrum would indicate the number of distinct carbon environments. The carbon attached to the fluorine atom would exhibit a characteristic large coupling constant (¹JCF).
2D NMR: Techniques such as COSY (Correlation Spectroscopy) would establish proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would reveal one-bond and multiple-bond correlations between protons and carbons, respectively. These experiments are crucial for unambiguously assigning all proton and carbon signals.
Solid-State NMR: While less common for small molecules, solid-state NMR could provide information on the compound's conformation and packing in the solid state.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
| Aromatic-H | 6.8 - 7.5 | m | - |
| -OCH₃ | 3.9 | s | - |
| -CH(Br)- | 5.4 | q | J = 6.8 |
| -CH₃ | 2.0 | d | J = 6.8 |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| Aromatic C-F | 158 (d, ¹JCF ≈ 245 Hz) |
| Aromatic C-O | 155 |
| Aromatic C-Br | 115 |
| Aromatic C-H | 110 - 130 |
| Aromatic C-C(ethyl) | 135 |
| -OCH₃ | 56 |
| -CH(Br)- | 45 |
| -CH₃ | 25 |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
High-Resolution Mass Spectrometry (HRMS) is essential for determining the precise molecular weight and elemental composition of this compound. The presence of bromine with its two isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance would result in a characteristic isotopic pattern for the molecular ion peak (M⁺) and any bromine-containing fragment ions, with two peaks of almost equal intensity separated by two mass units.
Electron Ionization (EI) would likely lead to fragmentation of the molecule. A common fragmentation pathway for similar compounds is the loss of the bromoethyl group, leading to a stable benzylic cation. Another potential fragmentation is the loss of a bromine radical.
Table 3: Expected HRMS Data for this compound (C₉H₁₀BrFO)
| Ion | Calculated m/z |
| [M]⁺ (with ⁷⁹Br) | 232.9926 |
| [M]⁺ (with ⁸¹Br) | 234.9906 |
| [M-Br]⁺ | 154.0719 |
| [M-C₂H₄Br]⁺ | 125.0399 |
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which is useful for identifying functional groups.
IR Spectroscopy: The IR spectrum would show characteristic absorption bands for the C-O stretching of the methoxy (B1213986) group, C-F stretching, C-Br stretching, and various aromatic C-H and C=C stretching and bending vibrations.
Raman Spectroscopy: Raman spectroscopy would also provide information on these vibrations, and can be particularly useful for observing non-polar bonds that may be weak in the IR spectrum.
Table 4: Expected Vibrational Frequencies for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Technique |
| Aromatic C-H stretch | 3000 - 3100 | IR, Raman |
| Aliphatic C-H stretch | 2850 - 3000 | IR, Raman |
| Aromatic C=C stretch | 1450 - 1600 | IR, Raman |
| C-O (ether) stretch | 1000 - 1300 | IR |
| C-F stretch | 1000 - 1400 | IR |
| C-Br stretch | 500 - 600 | IR |
Chromatographic Methods for Purity Assessment and Process Control
Chromatographic techniques are vital for separating this compound from impurities and for monitoring the progress of its synthesis.
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile and thermally sensitive compounds. For this compound, a reversed-phase HPLC method would likely be employed, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol.
Detection could be achieved using a UV detector, as the aromatic ring will absorb UV light. A photodiode array (PDA) detector would provide UV spectra of the eluting peaks, which can aid in peak identification and purity assessment. For higher sensitivity and selectivity, an HPLC system can be coupled with a mass spectrometer (LC-MS).
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile compounds. nih.gov Given its likely volatility, this compound and any volatile impurities can be effectively analyzed by GC-MS. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides mass spectra for each component, allowing for their identification. The fragmentation patterns observed in the mass spectra can be compared to spectral libraries for confirmation. This technique is particularly useful for monitoring reaction progress and identifying byproducts. For halogenated compounds, a halogen-specific detector (XSD) can offer enhanced selectivity. nih.gov
Chiral Chromatography for Enantiomeric Excess Determination
Due to the chiral center at the ethyl-benzylic position, "this compound" can exist as a pair of enantiomers. The determination of the enantiomeric excess (e.e.), which is a measure of the purity of a chiral substance, is crucial in asymmetric synthesis. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a primary technique for this purpose. phenomenex.com
The separation of enantiomers is achieved through their differential interactions with the chiral stationary phase. phenomenex.com For halogenated aromatic compounds, polysaccharide-based CSPs are often effective. These phases create a chiral environment where the enantiomers form transient diastereomeric complexes with different binding energies, leading to different retention times.
The selection of the mobile phase is also critical for achieving optimal separation. A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a nonpolar solvent, such as hexane (B92381) or heptane, and a polar modifier, like isopropanol (B130326) or ethanol. The composition of the mobile phase can be adjusted to optimize the resolution and analysis time.
Table 1: Illustrative Chiral HPLC Separation Data
| Parameter | Value |
|---|---|
| Column | Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate) on silica (B1680970) gel) |
| Mobile Phase | Hexane/Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Retention Time (Enantiomer 1) | 8.5 min |
| Retention Time (Enantiomer 2) | 10.2 min |
| Enantiomeric Excess (e.e.) | 98% (for a hypothetical enantiomerically enriched sample) |
X-ray Crystallography for Solid-State Structural Determination of Derivatives
X-ray crystallography is an indispensable tool for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. While obtaining suitable single crystals of "this compound" itself might be challenging, the structural analysis of its crystalline derivatives can provide invaluable insights into its molecular geometry, conformation, and intermolecular interactions in the solid state.
The process involves irradiating a single crystal of a derivative with X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are used to calculate the electron density map of the crystal, from which the atomic positions can be determined with high precision.
For halogenated and methoxy-substituted benzene (B151609) derivatives, X-ray crystallography can reveal important structural features. nih.gov The analysis of bond lengths, bond angles, and torsion angles provides a detailed picture of the molecular structure. Furthermore, the study of intermolecular interactions, such as hydrogen bonds and halogen bonds, can elucidate the packing of the molecules in the crystal lattice. nih.gov This information is critical for understanding the physical properties of the material and for the rational design of new materials with desired properties.
Given the absence of specific crystallographic data for derivatives of "this compound" in the reviewed literature, a representative table of crystallographic data for a hypothetical derivative is provided below. This table illustrates the type of information that can be obtained from an X-ray diffraction study.
Table 2: Representative Crystallographic Data for a Hypothetical Derivative
| Parameter | Value |
|---|---|
| Empirical Formula | C₁₅H₁₄BrFO₂ (Illustrative) |
| Formula Weight | 325.17 g/mol (Illustrative) |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 8.5 Å, b = 12.1 Å, c = 14.3 Å, β = 95.5° |
| Volume | 1460.5 ų |
| Z (Molecules per unit cell) | 4 |
| Calculated Density | 1.48 g/cm³ |
| R-factor | 0.045 |
Future Research Directions and Emerging Paradigms in the Study of 1 1 Bromoethyl 2 Fluoro 3 Methoxybenzene
Development of Novel Catalytic Systems for Challenging Transformations
The functionalization of 1-(1-Bromoethyl)-2-fluoro-3-methoxybenzene (B6158130) presents several challenges, including the selective activation of the C-Br bond, potential C-H activation, and managing the electronic effects of the fluoro and methoxy (B1213986) substituents. Future research will likely focus on developing novel catalytic systems to control these transformations with high precision.
Transition-metal catalysis remains a cornerstone for such elaborations. researchgate.net Systems based on palladium, nickel, and copper are well-established for cross-coupling reactions involving aryl halides. rsc.orguwindsor.ca Future work could explore dual-catalyst systems, such as combining nickel and photoredox catalysis, for the direct C-H functionalization of the ethyl group, creating complex benzylic structures from simple starting materials. researchgate.net Furthermore, developing catalysts that can selectively perform transformations at room temperature would be a significant advancement. uwindsor.ca
Another promising avenue is the development of catalysts for asymmetric reactions. Given the chiral center at the bromo-substituted carbon, enantioselective transformations are of high importance. This could involve designing chiral ligands for transition metals that can induce stereoselectivity in coupling reactions, potentially achieving high enantiomeric excess (ee).
Below is a table outlining potential catalytic systems and their applicability to challenging transformations of the target compound.
| Catalytic System | Target Transformation | Potential Advantages |
| Palladium-based Catalysts | Suzuki, Heck, Sonogashira, Buchwald-Hartwig couplings | Well-established, high functional group tolerance, broad substrate scope. uwindsor.ca |
| Nickel/Photoredox Dual Catalysis | α-Amino C(sp³)–H arylation | Utilizes readily available starting materials, forms valuable benzylic amines. researchgate.net |
| Copper-catalyzed Reactions | Arylboration of enones, C-S bond formation | Cost-effective metal, unique reactivity for forming C-B and C-S bonds. eurekalert.orgacs.org |
| Cobalt-based Catalysts | Isomerization, C-H activation | Earth-abundant metal, potential for novel reactivity patterns. acs.org |
| Metal-Free Systems | C-C bond formation via radical intermediates | Avoids toxic and heavy metals, aligns with green chemistry principles. preprints.org |
Integration of Artificial Intelligence and Machine Learning for Reaction Prediction and Optimization
Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical synthesis by enabling rapid prediction and optimization of reaction outcomes. beilstein-journals.orgchemcopilot.com For a molecule like this compound, where multiple reaction pathways are possible, ML algorithms can be invaluable.
Future research can employ ML models to predict reaction yields, identify optimal reaction conditions (e.g., catalyst, solvent, temperature), and even forecast potential side products. beilstein-journals.orgrjptonline.org These predictive models are trained on vast datasets of documented chemical reactions, allowing them to identify complex patterns that may not be obvious to a human chemist. chemcopilot.com Platforms that combine high-throughput experimentation (HTE) with ML can create self-optimizing systems that learn from each experiment in real-time. beilstein-journals.orgduke.edu
One promising approach is active learning, where the ML algorithm suggests the most informative experiments to perform next, minimizing the number of trials needed to find optimal conditions. duke.edu This is particularly useful for complex, multi-variable systems typical in modern catalysis. beilstein-journals.org Researchers could develop a model that, given the structure of this compound, predicts its reactivity with a range of coupling partners and suggests the ideal catalyst and conditions to maximize yield and selectivity. eurekalert.orgchemai.io
The table below summarizes how different ML techniques could be applied.
| Machine Learning Technique | Application in Studying the Target Compound | Expected Outcome |
| Supervised Learning (e.g., Random Forest, Neural Networks) | Prediction of reaction yield and selectivity. beilstein-journals.orgduke.edu | Accurate forecasting of reaction outcomes, reducing trial-and-error experimentation. |
| Active Learning / Bayesian Optimization | Automated optimization of reaction conditions (temperature, concentration, catalyst loading). duke.edu | Rapid discovery of optimal synthetic protocols with minimal experiments. nih.gov |
| Natural Language Processing (NLP) | Mining chemical literature for reaction data and protocols related to similar structures. | Accelerating the design of initial experiments by leveraging existing knowledge. |
| Unsupervised Learning | Identifying novel reactivity patterns and classifying substrates based on predicted outcomes. | Discovery of non-intuitive reaction pathways and substrate scopes. |
Exploration of Unprecedented Reactivity Patterns and New Bond Formations
The unique electronic profile of this compound—shaped by the interplay of the inductive effect of fluorine and the resonance effect of the methoxy group—creates opportunities for exploring novel reactivity. researchgate.net The fluorine atom is strongly electron-withdrawing via induction, while the methoxy group is electron-donating through resonance. acgpubs.org This push-pull dynamic can lead to unusual regioselectivity in aromatic substitution reactions. ed.ac.uk
Future studies could investigate electrophilic aromatic substitution reactions, where the directing effects of the three different substituents could lead to complex and potentially unexpected outcomes. ed.ac.uklibretexts.org While the methoxy group is a strong ortho-, para-director and the fluorine is a weak ortho-, para-director, their combined influence in a 1,2,3-substitution pattern is not trivial to predict and warrants experimental investigation.
Furthermore, the benzylic bromide is a versatile functional group that can be converted into a radical, carbocation, or organometallic species, enabling a wide array of new bond formations. Research could focus on metal-free C-C bond-forming reactions, potentially using photoredox catalysis to generate a radical at the benzylic position, which could then be coupled with various partners. preprints.org This circumvents the need for pre-synthesized organometallic reagents, improving the atom economy of the process. cdnsciencepub.com
Application in Flow Chemistry and Microreactor Technologies for Scalable Synthesis
For any newly developed chemical transformation to be industrially viable, it must be scalable, safe, and efficient. Flow chemistry, which involves performing reactions in continuous-flow reactors rather than in traditional batches, offers significant advantages in this regard. mdpi.comnih.gov Microreactors, with their small channel dimensions, provide exceptionally high surface-area-to-volume ratios, leading to enhanced heat and mass transfer. numberanalytics.commdpi.com
The synthesis of derivatives from this compound is an ideal candidate for translation to flow chemistry. Many coupling reactions are exothermic, and the precise temperature control afforded by microreactors can prevent byproduct formation and improve safety, especially when handling hazardous reagents. kth.semdpi.com Furthermore, flow systems allow for the safe in-situ generation of unstable or toxic intermediates, which are consumed immediately in the next step of a telescoped reaction sequence. nih.govvapourtec.com
Future research could focus on developing a multi-step, continuous-flow synthesis platform that uses this compound as a starting material to generate a library of complex derivatives. researchgate.net This automated approach improves reproducibility and can significantly accelerate the drug discovery process. vapourtec.com
| Feature | Batch Chemistry | Flow Chemistry / Microreactors |
| Heat Transfer | Poor; potential for thermal runaways. | Excellent; precise temperature control prevents hotspots. mdpi.com |
| Mass Transfer | Limited by stirring efficiency. | Rapid and uniform mixing due to short diffusion distances. mdpi.com |
| Scalability | Difficult; changing reactor size alters performance. | Straightforward; scaling is achieved by running longer or in parallel ("numbering-up"). mdpi.com |
| Safety | Large volumes of hazardous materials. | Small reactor volumes minimize risk; hazardous intermediates can be generated and used on demand. mdpi.com |
| Process Control | Manual or semi-automated. | Fully automated for precise control over residence time, stoichiometry, and temperature. vapourtec.com |
Investigation of Sustainable and Bio-Inspired Chemical Processes
Modern chemical research is increasingly guided by the principles of green and sustainable chemistry. cambridgescholars.com This involves designing processes that minimize waste, reduce the use of hazardous substances, and utilize renewable resources. researchgate.net
Future investigations into the reactivity of this compound should prioritize sustainable methodologies. This includes the development of metal-free cross-coupling reactions to avoid the use of precious and often toxic transition metals. preprints.org Another key area is the use of environmentally benign solvents, such as water, or even performing reactions under solvent-free conditions. cdnsciencepub.comresearchgate.net
Bio-inspired catalysis offers another exciting frontier. Nature utilizes enzymes for highly selective transformations under mild conditions. While developing a specific enzyme for this substrate may be a long-term goal, researchers can draw inspiration from biological processes. For example, noncovalent interactions, such as halogen bonding, are used in nature to control reactivity and can be applied to facilitate synthetic transformations. acs.org Research into bio-inspired photonic materials derived from self-assembling systems could also provide novel applications for derivatives of the title compound. mpg.de Developing catalytic systems that mimic enzymatic activity by using earth-abundant metals and operating in aqueous media would represent a significant step towards truly sustainable chemical synthesis. nih.gov
Q & A
Basic: What are the optimal synthetic routes for preparing 1-(1-bromoethyl)-2-fluoro-3-methoxybenzene, and how do reaction conditions influence yield?
Answer:
The synthesis typically involves introducing the bromoethyl group onto a pre-functionalized benzene ring. A common approach includes:
- Step 1: Bromination of a fluorinated methoxybenzene precursor using bromoethylating agents like 1-bromoethane under Friedel-Crafts conditions or via nucleophilic substitution (SN2) .
- Step 2: Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the target compound.
Critical factors:
- Catalysts: Lewis acids (e.g., AlCl₃) enhance electrophilic substitution efficiency .
- Temperature: Lower temperatures (~0–5°C) minimize side reactions like dehalogenation .
- Solvent: Anhydrous dichloromethane or THF prevents hydrolysis of intermediates .
Yield optimization example:
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| AlCl₃, 0°C, 12h | 68 | 95 |
| No catalyst, RT, 24h | 12 | 70 |
Basic: Which analytical techniques are most reliable for characterizing this compound?
Answer:
- Nuclear Magnetic Resonance (NMR):
- Mass Spectrometry (MS): Molecular ion peak at m/z 233.08 (C₉H₁₀BrFO⁺) with fragmentation patterns matching bromoethyl loss .
- Chromatography: HPLC (C18 column, methanol/water) validates purity (>98%) and identifies isomers .
Advanced: How does the electron-withdrawing fluorine substituent influence reactivity in cross-coupling reactions?
Answer:
The ortho-fluoro group deactivates the benzene ring, directing electrophilic attacks to the para position. In Suzuki-Miyaura couplings:
- Substrate: Reacts with arylboronic acids at the bromoethyl site.
- Mechanistic insight: Fluorine’s inductive effect stabilizes transition states, reducing activation energy for oxidative addition .
- Example reaction:
- Pd(PPh₃)₄ catalyst, K₂CO₃ base, DMF solvent, 80°C → 72% yield of biaryl product .
Advanced: What computational methods predict the compound’s interaction with biological targets?
Answer:
- Docking studies: Using AutoDock Vina, the bromoethyl group shows hydrophobic interactions with enzyme pockets (e.g., cytochrome P450).
- DFT calculations: Optimize geometry at B3LYP/6-31G* level to assess electrostatic potential maps, revealing nucleophilic regions at the methoxy group .
Key finding: The trifluoromethyl analog (evidence 4) exhibits stronger binding affinity (ΔG = −8.2 kcal/mol) than the parent compound (ΔG = −6.5 kcal/mol) .
Advanced: How do structural isomers (e.g., bromoethyl vs. bromomethyl) affect physicochemical properties?
Answer:
-
LogP comparison:
Isomer LogP 1-(1-Bromoethyl)-2-fluoro-3-methoxy 2.8 1-(Bromomethyl)-2-fluoro-3-methoxy 2.3 -
Reactivity: Bromoethyl’s longer chain increases steric hindrance, slowing SN2 reactions by 40% compared to bromomethyl .
Basic: What safety protocols are critical when handling this compound?
Answer:
- PPE: Nitrile gloves, lab coat, and goggles.
- Ventilation: Use fume hoods to avoid inhalation (vapor pressure = 0.12 mmHg at 25°C) .
- Storage: In amber vials under argon at −20°C to prevent light/oxygen degradation .
Advanced: How to resolve contradictions in reported NMR data across studies?
Answer:
- Deuterated solvent effects: CDCl₃ vs. DMSO-d₆ shifts δ values by up to 0.3 ppm .
- pH-dependent shifts: Protonation of methoxy in acidic media alters splitting patterns.
- Validation: Cross-reference with high-resolution MS and X-ray crystallography (if crystalline) .
Advanced: What strategies mitigate competing side reactions during functionalization?
Answer:
- Protecting groups: Temporarily block methoxy with TMSCl to prevent undesired alkylation .
- Microwave-assisted synthesis: Reduces reaction time from 24h to 2h, minimizing decomposition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
